1-(3-Methylquinoxalin-2-YL)ethanol is an organic compound belonging to the quinoxaline family, characterized by a quinoxaline ring with a methyl group at the 3-position and an ethanol group at the 1-position. Its molecular formula is , and it is recognized for its diverse biological activities and potential applications in various scientific fields, including medicinal chemistry and materials science. The compound is primarily studied for its antimicrobial, antifungal, and anticancer properties, making it a subject of interest in pharmaceutical research .
1-(3-Methylquinoxalin-2-YL)ethanol can be sourced from chemical suppliers and is classified under organic compounds with heterocyclic structures. It is particularly noted for its role as a building block in synthesizing more complex quinoxaline derivatives, which are valuable in numerous chemical reactions.
The synthesis of 1-(3-Methylquinoxalin-2-YL)ethanol typically involves the following methods:
The reaction conditions, such as temperature, solvent choice (commonly ethanol or methanol), and reaction time, are critical for maximizing yield and minimizing by-products. The synthesis may also benefit from ultrasound irradiation to enhance reaction efficiency and reduce time significantly compared to conventional heating methods .
The molecular structure of 1-(3-Methylquinoxalin-2-YL)ethanol can be represented by its InChI (International Chemical Identifier) as follows:
InChI=1S/C11H12N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6,8,14H,1-2H3
AOGWWPQTCFVNAE-UHFFFAOYSA-N
This structure indicates that the compound consists of a quinoxaline core with specific substituents that influence its chemical behavior and biological activity.
1-(3-Methylquinoxalin-2-YL)ethanol participates in various chemical reactions:
The mechanism of action for 1-(3-Methylquinoxalin-2-YL)ethanol primarily involves its interaction with specific molecular targets:
In silico studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) suggest favorable drug-like properties for this compound class. It has demonstrated significant antiproliferative effects against various human cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer) .
The physical properties of 1-(3-Methylquinoxalin-2-YL)ethanol include:
Key chemical properties include:
These properties influence its reactivity and suitability for various applications in research and industry .
1-(3-Methylquinoxalin-2-YL)ethanol has several notable applications:
Quinoxaline derivatives represent a privileged scaffold in heterocyclic chemistry due to their electron-deficient aromatic system and versatile reactivity. These bicyclic compounds—comprising a benzene ring fused to a pyrazine ring—serve as pivotal precursors for synthesizing complex molecular architectures. The 3-methylquinoxalin-2(1H)-one subunit, in particular, provides multiple sites for electrophilic and nucleophilic modifications. Its synthetic accessibility typically involves condensation reactions between o-phenylenediamine and α-keto acids or their equivalents under mild conditions [10]. Modern green synthetic approaches include microwave-assisted reactions, recyclable catalyst systems, and aqueous-phase reactions that enhance sustainability while achieving yields of 66–82% [3] [10].
Quinoxaline derivatives exhibit broad utility beyond medicinal chemistry:
Table 1: Applications of Quinoxaline Derivatives in Organic Synthesis
Application Sector | Key Derivatives | Functionality | Performance Metrics |
---|---|---|---|
Corrosion Inhibition | 7-Substituted-3-methylquinoxaline-2-thiones | Sulfur adsorption sites, planar structure | Up to 95% inhibition at 10⁻³ M [7] |
Pharmaceutical Intermediates | 2,3-Disubstituted quinoxalines | H-bond acceptors/donors, hydrophobic pockets | Variable by target receptor |
Polymer Chemistry | π-Extended quinoxaline copolymers | Electron-transport layers | LUMO energies: -3.1 to -3.5 eV [3] |
1-(3-Methylquinoxalin-2-yl)ethanol incorporates a chiral ethanol moiety at the C2 position of the quinoxaline core, imparting distinct steric and electronic properties. X-ray crystallography of analogous 3-methylquinoxalin-2(1H)-ones reveals nearly planar bicyclic systems (dihedral angles < 5°) with intramolecular hydrogen bonding stabilizing the molecular conformation [8]. The ethanol substituent introduces:
Density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) demonstrate that the ethanol group increases molecular polarity (μ = 4.2 D) versus non-polar derivatives (μ = 2.1 D), improving aqueous solubility—a critical parameter for pharmacological applications. Frontier molecular orbital analysis further indicates that nucleophilic attacks preferentially occur at C2, while electrophilic substitution targets C6/C7 positions [7] [8].
Table 2: Molecular Descriptors of 1-(3-Methylquinoxalin-2-yl)ethanol and Related Compounds
Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) | Reactivity Sites |
---|---|---|---|---|
1-(3-Methylquinoxalin-2-yl)ethanol | -6.2 | -1.9 | 4.2 | C2 (nucleophiles), C6/C7 (electrophiles) |
3-Methylquinoxalin-2(1H)-one | -6.8 | -2.3 | 3.1 | C2, N1, C7 |
3,7-Dimethylquinoxaline-2-thione | -5.9 | -1.7 | 3.8 | S2, C7, N4 |
Ethanol-functionalized quinoxalines exhibit pronounced bioactivity by targeting critical oncological and infectious disease pathways. The 1-(3-methylquinoxalin-2-yl)ethanol scaffold demonstrates particular promise in kinase inhibition:
Table 3: Pharmacological Profile of Selected Quinoxaline-Ethanol Derivatives
Compound | Biological Target | IC₅₀/EC₅₀ | Cellular Effects | Mechanistic Actions |
---|---|---|---|---|
17b | VEGFR-2 | 2.7 nM | HepG2 cytotoxicity (IC₅₀ = 2.8 µM) | Caspase-3/9 activation; G2/M arrest [9] |
SA-4 | VEGFR-2/FGFR-4 | 4.8 µM (HepG2) | Dual kinase inhibition | BAX/Bcl-2 ratio modulation [10] |
Quinoxaline-ethanol hybrids | c-Met kinase | 6 nM | MKN-45 gastric cancer growth inhibition | ATP-competitive binding; autophosphorylation blockade |
The ethanol substituent markedly improves drug-likeness parameters, reducing ClogP values by 0.8–1.2 units versus methyl counterparts while maintaining moderate metabolic stability (CYP450 inhibition risk: low). Molecular docking simulations confirm optimal positioning within hydrophobic kinase pockets, with binding energies correlating strongly with in vitro efficacy (R² = 0.92) [6] [9] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1